molecular formula C10H10N2O B13271909 4-Amino-3-cyclopropoxybenzonitrile

4-Amino-3-cyclopropoxybenzonitrile

Cat. No.: B13271909
M. Wt: 174.20 g/mol
InChI Key: RRWOVKRFVYVCJE-UHFFFAOYSA-N
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Description

4-Amino-3-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of benzonitrile, featuring an amino group at the 4-position and a cyclopropoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyclopropoxybenzonitrile typically involves the introduction of the amino and cyclopropoxy groups onto a benzonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 3-cyclopropoxybenzonitrile is reacted with an amine source under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The reaction conditions often require precise control of temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-cyclopropoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-nitro-3-cyclopropoxybenzonitrile.

    Reduction: Formation of 4-amino-3-cyclopropoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Amino-3-cyclopropoxybenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclopropoxybenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the cyclopropoxy group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

    4-Amino-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Amino-3-ethoxybenzonitrile: Features an ethoxy group in place of the cyclopropoxy group.

    4-Amino-3-propoxybenzonitrile: Contains a propoxy group instead of the cyclopropoxy group.

Uniqueness: 4-Amino-3-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-amino-3-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-1-4-9(12)10(5-7)13-8-2-3-8/h1,4-5,8H,2-3,12H2

InChI Key

RRWOVKRFVYVCJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C#N)N

Origin of Product

United States

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